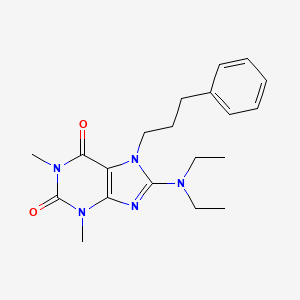

8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Descripción general

Descripción

8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a diethylamino group, two methyl groups, and a phenylpropyl group attached to the purine core. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with 3-phenylpropyl bromide, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

Overview

8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, known as a purine derivative, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which contributes to its diverse biological activities.

Pharmacological Applications

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.

- Neuroprotective Effects : The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and excitotoxicity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

- Cardiovascular Benefits : Preliminary studies suggest that this compound may improve cardiovascular health by enhancing endothelial function and reducing inflammation. These effects are mediated through the regulation of nitric oxide synthesis and vascular smooth muscle relaxation.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotective | Protection against oxidative stress | |

| Cardiovascular Health | Enhancement of endothelial function |

Case Studies

- Case Study 1 : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

- Case Study 2 : In a rat model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of oxidative stress, highlighting its neuroprotective properties.

Overview

4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative that has been explored for its diverse applications in medicine and agriculture.

Pharmacological Applications

- Antifungal Activity : This compound demonstrates potent antifungal properties against various fungal pathogens. Its mechanism involves inhibiting key enzymes involved in fungal cell wall synthesis.

- Anticancer Potential : Similar to the previous compound, it has shown efficacy in inhibiting cancer cell growth through the induction of apoptosis and disruption of cell cycle progression.

- Insecticidal Properties : The triazole derivative has been investigated for its insecticidal effects against agricultural pests. It disrupts hormonal pathways critical for insect development.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antifungal | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Insecticidal | Disruption of hormonal pathways |

Case Studies

- Case Study 1 : In vitro studies revealed that 4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol effectively reduced fungal growth by over 70% compared to untreated controls.

- Case Study 2 : Field trials indicated that application of this compound on crops led to a significant decrease in pest populations without adversely affecting beneficial insects.

Mecanismo De Acción

The mechanism of action of 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 8-(Butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- 8-(Methylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- 8-(Ethylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Actividad Biológica

8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, often referred to as a phosphodiesterase (PDE) inhibitor, may have implications in various therapeutic areas, including cardiovascular health and neuroprotection.

Chemical Structure and Properties

The compound's structure includes a purine base with diethylamino and phenylpropyl substitutions, which contribute to its unique biochemical interactions. Its IUPAC name is 1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione. The molecular formula is , and it has a molecular weight of approximately 302.34 g/mol.

Research indicates that this compound acts primarily as a phosphodiesterase inhibitor . By inhibiting PDE enzymes, it may increase levels of cyclic AMP (cAMP) within cells, leading to enhanced signaling pathways involved in various physiological processes. This mechanism can influence smooth muscle relaxation and neurotransmitter release, making it a candidate for treating conditions such as hypertension and certain neurological disorders .

Inhibition of Phosphodiesterases

Studies have shown that this compound effectively inhibits specific PDE isoforms, particularly PDE4 and PDE5. This inhibition can lead to increased cAMP levels, promoting vasodilation and anti-inflammatory effects. For instance, in vitro assays demonstrated significant inhibition of PDE activity at micromolar concentrations.

Neuroprotective Effects

Research highlights the potential neuroprotective properties of the compound. In models of neurodegeneration, it has been observed to reduce neuronal apoptosis and promote cell survival through modulation of intracellular signaling pathways . This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Cardiovascular Implications

The compound's ability to modulate vascular tone makes it relevant for cardiovascular research. In animal models, administration of the compound resulted in decreased blood pressure and improved cardiac output due to its vasodilatory effects mediated by cAMP elevation .

Case Studies

- Smooth Muscle Relaxation : A study evaluated the compound's effect on arterial smooth muscle cells. Results indicated that it significantly reduced contraction in response to serum stimulation by inhibiting calcium mobilization pathways .

- Neuroprotection in Ischemia Models : In vitro studies involving neuronal cultures subjected to hypoxic conditions showed that treatment with this compound reduced cell death by up to 40%, supporting its role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar purine derivatives:

| Compound Name | Structure | PDE Inhibition | Neuroprotective Effects |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| 1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione | Structure | Moderate | Limited |

| 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethylpurine-2,6-dione | Structure | Yes | Yes |

Propiedades

IUPAC Name |

8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-5-24(6-2)19-21-17-16(18(26)23(4)20(27)22(17)3)25(19)14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,5-6,10,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQHIEDMOJZFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323525 | |

| Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645124 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

370575-00-1 | |

| Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.